molecular formula C20H26ClN3 B15215476 5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine CAS No. 917895-67-1

5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine

Cat. No.: B15215476
CAS No.: 917895-67-1
M. Wt: 343.9 g/mol
InChI Key: HUHVMGDVYOIEBA-UHFFFAOYSA-N
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Description

5-(4-Butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a chloro substituent at position 6, a 4-butylphenyl group at position 5, a cyclopentylamine at position 4, and a methyl group at position 2. The structural features of this compound—such as the butylphenyl chain and cyclopentylamine moiety—suggest enhanced lipophilicity and conformational rigidity, which may influence its bioavailability and target interactions .

Properties

CAS No.

917895-67-1

Molecular Formula

C20H26ClN3

Molecular Weight

343.9 g/mol

IUPAC Name

5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine

InChI

InChI=1S/C20H26ClN3/c1-3-4-7-15-10-12-16(13-11-15)18-19(21)22-14(2)23-20(18)24-17-8-5-6-9-17/h10-13,17H,3-9H2,1-2H3,(H,22,23,24)

InChI Key

HUHVMGDVYOIEBA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C)NC3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophilic groups replacing the chloro substituent.

Mechanism of Action

The mechanism of action of 5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features, molecular weights, and substituent effects of the target compound with related pyrimidine derivatives:

Compound Name (CAS/Reference) Substituents (Positions) Molecular Formula Molecular Weight Key Substituent Effects
Target Compound 5-(4-butylphenyl), 6-Cl, N-cyclopentyl, 2-Me C₂₀H₂₅ClN₃ 342.89 Butylphenyl enhances lipophilicity; cyclopentylamine adds rigidity .
6-Chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine (917895-70-6) 5-(4-ethylphenyl) C₁₈H₂₂ClN₃ 315.84 Shorter ethyl chain reduces lipophilicity vs. butyl; similar amine substituent.
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine 5-(trifluoromethylanilino), 4-methoxyphenyl C₂₆H₂₄F₃N₅O 487.50 Trifluoromethyl enhances electron-withdrawing effects; methoxy improves solubility.
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine 5-(4-ethoxyanilino), 2-fluorophenyl C₂₇H₂₆FN₅O 463.53 Ethoxy and fluorine substituents influence hydrogen bonding and π-π stacking .
(6-Chloro-pyrimidin-4-yl)-dimethyl-amine N,N-dimethyl, 6-Cl C₆H₇ClN₃ 156.60 Dimethylamine reduces steric hindrance; lower molecular weight impacts permeability.

Key Observations :

  • Amine Substituents : Cyclopentylamine introduces steric bulk and rigidity, which may enhance receptor binding specificity compared to smaller amines (e.g., dimethyl ).
  • Electron-Withdrawing Groups : Substituents like trifluoromethyl () and chloro (common in all compounds) modulate electronic effects, affecting reactivity and binding interactions .

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